Cas no 1870679-03-0 (Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester, is a halogenated pyridine derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features both bromo and chloro substituents on the pyridine ring, enhancing reactivity for cross-coupling and substitution reactions. The tert-butyl ester group provides stability and facilitates selective deprotection under mild conditions. This compound is particularly valuable in the development of agrochemicals and bioactive molecules due to its versatile functionalization potential. High purity and well-defined reactivity make it a reliable building block for constructing complex heterocyclic frameworks. Proper handling is advised due to its halogenated nature.
Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester structure
1870679-03-0 structure
商品名:Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester
CAS番号:1870679-03-0
MF:C10H12BrClN2O2
メガワット:307.57
CID:5331855
PubChem ID:130535462

Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester
    • tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate
    • EN300-6301953
    • 3-(Boc-amino)-2-bromo-5-chloropyridine
    • PS-19172
    • SY317701
    • 1870679-03-0
    • tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate
    • SCHEMBL25822309
    • tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
    • F89586
    • MFCD29942689
    • 2-Bromo-5-chloro-N-Boc-3-aminopyridine
    • インチ: 1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
    • InChIKey: FTEMSGRLEVGKEP-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC(Cl)=CN=C1Br

計算された属性

  • せいみつぶんしりょう: 305.97707g/mol
  • どういたいしつりょう: 305.97707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 51.2Ų

Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1231338-25G
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
1870679-03-0 97%
25g
$865 2024-07-21
Enamine
EN300-6301953-0.25g
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate
1870679-03-0 95.0%
0.25g
$579.0 2025-03-15
Enamine
EN300-6301953-0.5g
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate
1870679-03-0 95.0%
0.5g
$603.0 2025-03-15
Enamine
EN300-6301953-0.05g
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate
1870679-03-0 95.0%
0.05g
$528.0 2025-03-15
Enamine
EN300-6301953-2.5g
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate
1870679-03-0 95.0%
2.5g
$1230.0 2025-03-15
1PlusChem
1P024TWI-500mg
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
1870679-03-0 95%
500mg
$58.00 2024-06-17
1PlusChem
1P024TWI-250mg
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
1870679-03-0 95%
250mg
$34.00 2024-06-17
eNovation Chemicals LLC
Y1231338-250g
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
1870679-03-0 97%
250g
$4520 2024-07-21
abcr
AB596314-1g
tert-Butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate; .
1870679-03-0
1g
€192.60 2024-07-19
eNovation Chemicals LLC
Y1231338-10g
tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate
1870679-03-0 97%
10g
$460 2025-02-20

Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl esterに関する追加情報

Carbamic Acid, N-(2-Bromo-5-Chloro-3-Pyridinyl)-, 1,1-Dimethylethyl Ester: A Comprehensive Overview

The compound Carbamic Acid, N-(2-Bromo-5-Chloro-3-Pyridinyl)-, 1,1-Dimethylethyl Ester (CAS No. 1870679-03-0) is a highly specialized organic compound with significant applications in the fields of agrochemicals and pharmaceuticals. This compound is characterized by its unique structure, which combines a carbamic acid moiety with a substituted pyridine ring and an ester group. The presence of bromine and chlorine substituents on the pyridine ring imparts distinctive electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic substitutions and esterifications. The N-(2-bromo-5-chloro-3-pyridinyl) group is particularly noteworthy due to its ability to participate in various chemical transformations, making it a versatile building block in organic synthesis. Researchers have explored its potential as an intermediate in the development of novel herbicides and insecticides, leveraging its ability to inhibit key enzymatic pathways in target organisms.

One of the most significant applications of Carbamic Acid, N-(2-Bromo-5-Chloro-3-Pyridinyl)-, 1,1-Dimethylethyl Ester lies in its role as a precursor for the synthesis of pyridine-based agrochemicals. Studies have demonstrated that derivatives of this compound exhibit remarkable efficacy against a wide range of agricultural pests and weeds. For instance, recent research has highlighted its potential as a component in next-generation herbicides that target specific metabolic pathways in weeds without adversely affecting crops.

In addition to its agrochemical applications, this compound has also garnered attention in the pharmaceutical industry. The 1,1-dimethylethyl ester group facilitates the incorporation of this compound into drug delivery systems, enhancing its bioavailability and stability. Researchers have explored its potential as a scaffold for developing new classes of anti-inflammatory and anticancer agents. Preliminary studies suggest that derivatives of this compound may exhibit promising anti-proliferative activity against various cancer cell lines.

The structural versatility of Carbamic Acid, N-(2-Bromo-5-Chloro-3-Pyridinyl)-, 1,1-Dimethylethyl Ester has also made it a valuable tool in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold great promise for applications in gas storage, catalysis, and sensing technologies.

From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial for ensuring sustainable practices. Recent studies have investigated its degradation pathways under various environmental conditions. Results indicate that the compound undergoes rapid hydrolysis under alkaline conditions, yielding less toxic byproducts. This information is vital for assessing its environmental impact and developing strategies for safe disposal.

In conclusion, Carbamic Acid, N-(2-Bromo-5-Chloro-3-Pyridinyl)-, 1,1-Dimethylethyl Ester (CAS No. 1870679-03-0) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in agriculture, medicine, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:1870679-03-0)Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester
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清らかである:99%/99%
はかる:5g/25g
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